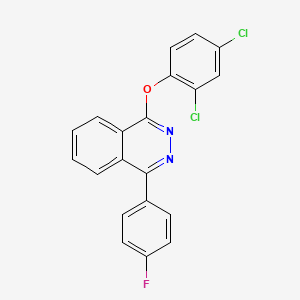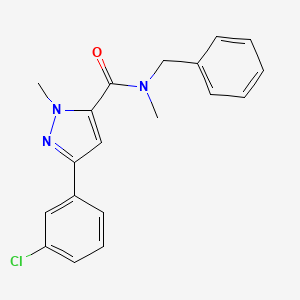
1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the phthalazine family This compound is characterized by its unique structure, which includes a phthalazine core substituted with a 2,4-dichlorophenoxy group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- typically involves multiple steps, starting with the preparation of the phthalazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phthalazine derivatives.
Scientific Research Applications
Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazine derivatives with different substituents, such as:
- Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-chlorophenyl)-
- Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-bromophenyl)-
- Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-methylphenyl)-
Uniqueness
Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- is unique due to the presence of both 2,4-dichlorophenoxy and 4-fluorophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
314244-48-9 |
|---|---|
Molecular Formula |
C20H11Cl2FN2O |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)phthalazine |
InChI |
InChI=1S/C20H11Cl2FN2O/c21-13-7-10-18(17(22)11-13)26-20-16-4-2-1-3-15(16)19(24-25-20)12-5-8-14(23)9-6-12/h1-11H |
InChI Key |
PDNGNCITRWZOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2OC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B12162425.png)
![3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B12162431.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12162434.png)
![5,5-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one](/img/structure/B12162438.png)
![Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12162441.png)

![ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12162446.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B12162453.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12162458.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162471.png)
![1-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)urea](/img/structure/B12162473.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12162489.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide](/img/structure/B12162499.png)
